molecular formula C12H15N3O5 B14463469 N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide CAS No. 66179-54-2

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide

Cat. No.: B14463469
CAS No.: 66179-54-2
M. Wt: 281.26 g/mol
InChI Key: OAJZZOPCORHONA-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide is a chemical compound with the molecular formula C12H15N3O5 It is a derivative of glycine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide typically involves the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with N-hydroxyglycinamide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, coupling, and deprotection steps required for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected glycine derivatives, benzoic acid, and substituted glycine compounds.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in selective reactions without unwanted side reactions. The hydroxyglycinamide moiety can interact with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]glycylglycine: Another glycine derivative with similar protective properties.

    N-[(Benzyloxy)carbonyl]glycyl-L-leucine: A compound with a leucine residue instead of glycine, used in peptide synthesis.

    N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine: A longer peptide chain with multiple glycine residues .

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide is unique due to its combination of a benzyloxycarbonyl protecting group and a hydroxyglycinamide moiety. This structure allows it to participate in specific biochemical reactions and makes it a valuable tool in peptide synthesis and biochemical research.

Properties

CAS No.

66179-54-2

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

benzyl N-[2-[[2-(hydroxyamino)-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C12H15N3O5/c16-10(13-7-11(17)15-19)6-14-12(18)20-8-9-4-2-1-3-5-9/h1-5,19H,6-8H2,(H,13,16)(H,14,18)(H,15,17)

InChI Key

OAJZZOPCORHONA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NO

Origin of Product

United States

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